Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Description
Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spirocyclic compound featuring a fused oxa-aza bicyclic system with a methyl ester group at position 3. Its molecular formula is C₁₀H₁₆ClNO₃ (calculated from structural analogs in and ). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting bacterial enzymes (e.g., Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase) .
Properties
IUPAC Name |
methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(14-7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMQDDYQKATENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCNCC2)OC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260937-51-5 | |
| Record name | methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug precursor or intermediate. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride depends on its specific application. Generally, it may interact with biological targets through binding to receptors or enzymes, influencing various molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to spirocyclic derivatives with modifications in heteroatom placement, functional groups, and ring substituents (Table 1).
Table 1: Key Structural and Functional Differences
*Similarity scores derived from Tanimoto coefficients in and .
†Estimated based on functional group differences.
Key Findings from Comparative Studies
Ketone-containing analogs (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride) exhibit reduced solubility in aqueous media but may offer stronger hydrogen-bonding interactions in enzyme active sites .
Heteroatom Positioning: Compounds with 2-oxa-7-aza configurations (CAS 374795-37-6) show higher structural similarity (0.94) but differ in pharmacological activity due to altered ring strain and electronic effects .
Synthetic Utility :
Research and Application Insights
- Antimycobacterial Activity : Derivatives of 1-oxa-8-azaspiro[4.5]decane scaffolds, including the target compound, demonstrate promising activity against Mycobacterium tuberculosis. The ester group’s electron-withdrawing nature may enhance interactions with the enzyme’s hydrophobic pockets .
- Structural Rigidity: Spirocyclic systems like 1-oxa-8-azaspiro[4.5]decane reduce conformational flexibility, improving metabolic stability compared to non-cyclic analogs (e.g., tetrahydrofuran-based amines in ) .
Biological Activity
Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₁₈ClNO₂
- Molecular Weight : 235.71 g/mol
- CAS Number : 2260937-51-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor, binding to the active site of various enzymes, thereby modulating their activity. The precise mechanism can vary based on the target enzyme and the biological context in which the compound is applied .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a series of derivatives related to this compound were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited potent activity with IC₅₀ values in the low micromolar range:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 11h | HeLa | 0.15 |
| 12c | HeLa | 0.14 |
These findings suggest that methyl 1-oxa-8-azaspiro[4.5]decane derivatives could serve as promising candidates for further development in cancer therapeutics .
Interaction with Receptors
Additionally, compounds within this class have shown potential as selective agonists for serotonin receptors, particularly the 5-HT1A receptor. This interaction could imply applications in treating mood disorders and anxiety-related conditions .
Case Studies
- Anticancer Screening : In a systematic evaluation of various spirocyclic compounds, methyl 1-oxa-8-azaspiro[4.5]decane derivatives were tested for their efficacy against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines, marking them as candidates for further preclinical studies.
- Pain Management : Research has also explored the use of similar compounds in managing pain through modulation of fatty acid amide hydrolase (FAAH) activity. This pathway is crucial in pain signaling, suggesting that methyl 1-oxa-8-azaspiro derivatives could hold therapeutic value in treating chronic pain conditions .
Q & A
Q. Why do computational predictions (e.g., LogP) conflict with experimental partition coefficients?
- Resolution :
- Solvation Effects : Computational models may underestimate hydrogen-bonding interactions in aqueous phases. Validate with shake-flask experiments (octanol/water).
- Ionization Correction : Adjust for pH-dependent ionization using Henderson-Hasselbalch calculations. Reference experimental pKa values from potentiometric titrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
